N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

imidazole sulfonamide phenyl substitution structure-activity relationship

Research on imidazole-sulfonamide hybrids often suffers from non-transferable SAR, making matched-pair comparisons essential. This compound is a structurally defined chemical probe for de-risking scaffold optimization. Its 2-phenylimidazole, meta-CF₃ orientation, and propyl linker create a distinct pharmacophore for head-to-head benchmarking against analogs like M&B 39890A. Use it to quantify glucagon secretion inhibition shifts (predicted hydrophobic sub-pocket engagement), profile kinase selectivity versus para-substituted analogs (ΔpKa ≈ 0.5-1.0 unit), and map CA IX/XII selectivity changes driven by the propyl spacer. The elevated HBA (7) and tPSA (≈72.4 Ų) also enable systematic permeability/stability trade-off studies, delivering actionable structure-property data for lead optimization.

Molecular Formula C19H18F3N3O2S
Molecular Weight 409.43
CAS No. 1421517-56-7
Cat. No. B2712668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
CAS1421517-56-7
Molecular FormulaC19H18F3N3O2S
Molecular Weight409.43
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H18F3N3O2S/c20-19(21,22)16-8-4-9-17(14-16)28(26,27)24-10-5-12-25-13-11-23-18(25)15-6-2-1-3-7-15/h1-4,6-9,11,13-14,24H,5,10,12H2
InChIKeyXIUVAHDDXBLVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1421517-56-7) is a synthetic sulfonamide derivative that belongs to the benzenesulfonamide-substituted imidazole class [1]. Its structure integrates three key pharmacophoric elements: a 2-phenylimidazole ring, a propyl linker, and a 3-(trifluoromethyl)benzenesulfonamide terminus, yielding the molecular formula C19H18F3N3O2S (MW 409.43 g/mol). Computational descriptors from PubChem report an XLogP3-AA of 3.5, one hydrogen bond donor (the sulfonamide NH), seven hydrogen bond acceptors, and seven rotatable bonds [1]. This compound is catalogued in commercial screening collections and is supplied primarily for early-stage drug discovery research.

1
Matched-pair SAR for 2-phenyl imidazole glucagon secretion inhibition
2
Kinase selectivity profiling with meta-CF3 benzenesulfonamide hinge binder
3
Carbonic anhydrase isoform selectivity studies (propyl linker)
4
ADME structure-property relationship: sulfonamide HBA count impact

Why In-Class Substitution Requires Quantitative Differentiation


Benzenesulfonamide-imidazole hybrids constitute a broad structural class with activity spanning COX-2 inhibition, carbonic anhydrase inhibition, kinase modulation, and metabolic regulation [1][2]. However, the specific 2-phenyl substitution on the imidazole ring, the meta-trifluoromethyl orientation on the benzenesulfonamide, and the propyl linker length collectively govern molecular recognition, off-rate kinetics, and ADME behavior in ways that are non-transferable across analogs [2]. For instance, the des-phenyl analog M&B 39890A (N-(3-imidazol-1-ylpropyl)-2-(3-trifluoromethylbenzenesulfonamide)benzamide) demonstrates glucagon secretion inhibition in isolated rat islets at 5 μmol/L and improves insulin sensitivity in viable yellow obese-diabetic mice at a dietary concentration of 1 mg/g, effects that are contingent upon its precise substitution pattern [2]. The introduction of a 2-phenyl group on the imidazole—as in the target compound—is expected to alter both potency and selectivity profiles, making generic substitution scientifically unsound without matched-pair comparative data.

2-Phenyl substitution alters binding profile
Des-phenyl analogs lack the aromatic ring that engages an additional hydrophobic sub-pocket; target engagement and selectivity profiles may not transfer directly.
Meta-CF3 modulates sulfonamide NH electronics
Para-CF3 benzenesulfonamides exhibit different electron-withdrawing strength (Hammett σₘ vs σₚ), altering pKa and target binding geometry; profiles are not interchangeable without matched data.
Propyl linker shifts conformational sampling vs. ethyl analogs
Ethyl-linked imidazole-benzenesulfonamide CA inhibitors have a shorter spacer; the additional methylene unit in the propyl spacer may change isoform selectivity and binding enthalpy.

Quantitative Evidence Guide


2-Phenyl Imidazole Substitution: Structural and Binding Implications

The target compound features a 2-phenyl substituent on the imidazole ring, whereas the closest literature-characterized analog, M&B 39890A, bears an unsubstituted imidazole [1][2]. This structural difference introduces an aromatic ring capable of engaging an additional hydrophobic sub-pocket in target proteins. Computed physicochemical descriptors confirm a measurable increase in lipophilicity: the target compound has an XLogP3-AA of 3.5 [1], while the computed XLogP3-AA for the des-phenyl analog N-(3-(1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is approximately 2.1 [1][3]. A ΔLogP of approximately +1.4 is expected to enhance membrane permeability but may also reduce aqueous solubility.

Lipophilicity shift
Cross-study comparable
ΔXLogP3-AA ≈ +1.4
66.7% increase in lipophilicity vs. des-phenyl analog; alters membrane permeability and off-target risk.
Computed via XLogP3, PubChem 2025.
imidazole sulfonamide phenyl substitution structure-activity relationship kinase inhibitor scaffold

Meta- vs. Para-Trifluoromethyl Orientation: Electronic Profile

The target compound positions the trifluoromethyl group at the meta position of the benzenesulfonamide ring. In contrast, many prototypical COX-2 selective inhibitors (e.g., celecoxib, SC-558) and benzenesulfonamide-imidazole hybrids in patent US5620999A place the sulfonamide group at the para position of a phenyl ring attached to the imidazole core [1][2]. This meta-CF₃ orientation alters the electron-withdrawing effect on the sulfonamide NH acidity. The Hammett σₘ value for CF₃ is +0.43, versus σₚ of +0.54, indicating a ~20% reduction in electron-withdrawing strength through resonance contribution [3]. This electronic modulation affects the sulfonamide NH pKa and, consequently, zinc-binding affinity in carbonic anhydrase targets and hydrogen-bond donor strength in kinase hinge-binding motifs.

Electronic modulation
Class-level inference
Target (meta-CF₃) σₘ = +0.43
Comparator (para-CF₃) σₚ = +0.54
~20% reduction in electron-withdrawing strength influences sulfonamide NH pKa and target binding.
Hammett parameters from standard compilations.
trifluoromethyl regioisomer COX-2 selectivity sulfonamide pharmacophore electronic effects

Propyl vs. Ethyl Linker Length: Conformational and Selectivity Implications

The target compound employs a three-carbon propyl linker between the imidazole ring and the sulfonamide nitrogen. Recent literature on tetrasubstituted imidazole-benzenesulfonamide carbonic anhydrase IX/XII inhibitors demonstrates that an ethylenic (two-carbon) spacer yields compounds with nanomolar-range CA IX/XII inhibition [2]. The target compound's propyl linker adds one additional methylene unit, increasing the rotatable bond count to 7 (versus ~6 for ethyl-linked analogs) [1]. This one-bond difference increases conformational entropy and may shift the optimal binding pose, altering isoform selectivity profiles. The rotatable bond count is a key determinant of oral bioavailability, with 7 rotatable bonds approaching the upper limit of the Veber rule (≤10) while reducing the probability of high oral absorption relative to compounds with ≤6 rotatable bonds.

Linker flexibility
Cross-study comparable
7 rotatable bonds
+1 bond vs. ethyl-linked analogs (~6); extends N-to-N distance ~1.2–1.5 Å, alters conformational sampling.
Computed by Cactvs, PubChem.
linker length optimization carbonic anhydrase spacer flexibility SAR

M&B 39890A Antidiabetic Efficacy Baseline for 2-Phenyl Congeners

The closely related des-phenyl analog M&B 39890A [N-(3-imidazol-1-ylpropyl)-2-(3-trifluoromethylbenzenesulfonamide)benzamide] has been characterized in multiple in vitro and in vivo metabolic disease models [1][2]. In isolated rat islets of Langerhans, M&B 39890A inhibited glucagon secretion at 5 μmol/L without affecting insulin secretion at the same concentration [1]. In viable yellow obese-diabetic mice, dietary administration at 1 mg/g for 42 days reversed hyperglycemia and improved exogenous insulin sensitivity without causing tachyphylaxis [2]. The minimum effective oral dose was 25 mg/kg/day by gavage over 3 days [2]. The target compound incorporates a 2-phenyl group on the imidazole that is absent in M&B 39890A; this modification introduces an additional aromatic ring predicted to increase target residence time through hydrophobic contacts, while potentially altering the glucagon-versus-insulin secretion selectivity profile.

Functional baseline
Data to verify
M&B 39890A 5 µmol/L inhibits glucagon secretion
Target compound No direct data; structural inference
Provides benchmark for matched-pair SAR; 2-phenyl impact on glucagon inhibition to be determined.
Isolated rat islets; in vivo data also available for M&B 39890A.
glucagon secretion inhibitor insulin sensitivity in vivo efficacy metabolic disease

Hydrogen Bond Acceptor Profile vs. Amide-Linked Analogs

The target compound possesses 7 hydrogen bond acceptors (HBA), comprising the sulfonamide oxygens (2), the trifluoromethyl fluorines (3), and the imidazole nitrogens (2) [1]. In contrast, amide-linked analogs such as N-(3-(1H-imidazol-1-yl)propyl)-3-(trifluoromethyl)benzamide contain only 5 HBA [3]. This HBA count of 7 exceeds the median HBA value of ~4–6 for oral drugs and approaches the upper boundary of the Lipinski rule (HBA ≤ 10) [2]. The two additional HBA from the sulfonamide group increase the topological polar surface area (tPSA): the target compound's computed tPSA is approximately 72.4 Ų, versus ~45–55 Ų for amide-linked analogs [1][3]. Higher HBA count and tPSA generally correlate with reduced passive membrane permeability but improved aqueous solubility, creating a differentiated ADME profile.

HBA count
Class-level inference
7 HBA (tPSA ≈ 72.4 Ų)
+40% HBA increase vs. amide-linked analog (5 HBA); shifts toward solubility-driven absorption.
Computed tPSA, PubChem.
hydrogen bond acceptor solubility prediction crystal engineering drug-likeness

Molecular Weight: Lead-Like vs. Fragment-Like Space

The target compound has a molecular weight of 409.43 Da [1], which is significantly higher than the benzenesulfonamide fragment 3-(trifluoromethyl)benzenesulfonamide (CAS 672-58-2, MW 225.19 Da) [3]. This 409 Da MW falls within the upper portion of the 'lead-like' space (MW 200–460 Da) defined by the rule of three for fragment-based lead optimization [2]. The 184 Da MW increment relative to the bare sulfonamide fragment reflects the addition of the entire 2-phenylimidazole-propyl substituent, which provides additional binding contacts necessary for target engagement beyond simple zinc-chelation or hydrogen bonding. This MW positions the compound as a fully elaborated lead candidate rather than a fragment hit, requiring different procurement and screening strategies.

Lead-like space
Class-level inference
409 Da
+184 Da vs. fragment core; suitable for lead-level screening (1–10 µM) rather than fragment screening.
PubChem computed MW.
molecular weight optimization lead-likeness fragment-based drug discovery chemical space

Research and Industrial Application Scenarios


Matched-Pair SAR: 2-Phenyl vs. Unsubstituted Imidazole in Glucagon Secretion

Procure the target compound alongside M&B 39890A (or its free base analog) to conduct a head-to-head matched-pair comparison in an isolated rat islet glucagon secretion assay at 5 μmol/L, using the established M&B 39890A activity as the quantitative baseline. The 2-phenyl group is predicted to engage an additional hydrophobic sub-pocket, and this direct comparison will quantify whether 2-phenyl substitution enhances or diminishes glucagon secretion inhibitory potency. [1][2]

Kinase Selectivity Profiling: Meta-CF₃ Benzenesulfonamide Hinge Binder

Screen the target compound against a broad kinase panel (e.g., 50–100 kinases at 1 μM) to profile selectivity relative to para-substituted benzenesulfonamide-imidazole kinase inhibitors. The meta-CF₃ orientation alters the sulfonamide NH pKa by approximately 0.5–1.0 units (estimated from Hammett σ analysis), which may shift kinase selectivity fingerprints away from those of para-substituted analogs. This profiling is essential for de-risking off-target kinase activity before advancing the scaffold. [3][4]

Carbonic Anhydrase Isoform Selectivity: Propyl vs. Ethyl Linker

Test the target compound against a panel of human carbonic anhydrase isoforms (CA I, II, IX, XII) to quantify isoform selectivity, then compare results with published data for ethyl-linked tetrasubstituted imidazole-benzenesulfonamide CA inhibitors. The additional methylene unit in the propyl linker is predicted to shift the CA IX/CA XII selectivity ratio by altering the spatial relationship between the zinc-binding sulfonamide and the imidazole ring. [5]

In Vitro ADME: Sulfonamide HBA Count Impact on Permeability

Assess the target compound in a standard in vitro ADME panel (Caco-2 permeability, human liver microsome stability, plasma protein binding) and compare with amide-linked analogs (HBA = 5, tPSA ≈ 47 Ų). The target compound's elevated HBA count (7) and tPSA (≈72.4 Ų) predict reduced passive permeability but potentially improved metabolic stability due to the electron-withdrawing sulfonamide group, making it a valuable comparator for establishing structure-property relationships within the series. [6][7]

Application
Selection Property
Validation Focus
Matched-Pair SAR: 2-Phenyl Imidazole
Phenyl-substitution impact on target engagement
Glucagon secretion inhibitory activity comparison
Kinase Selectivity Profiling: Meta-CF₃
Electronic modulation of sulfonamide NH pKa
Kinase selectivity fingerprint vs. para-CF₃ analogs
CA Isoform Selectivity: Propyl Linker
Linker-length dependent conformational sampling
CA IX/XII selectivity ratio comparison
In Vitro ADME: Sulfonamide HBA
HBA count and tPSA as permeability determinants
Caco-2 permeability and metabolic stability
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